An In-Depth Technical Guide to the Chemical Properties of Oxcarbazepine N-Sulfate
An In-Depth Technical Guide to the Chemical Properties of Oxcarbazepine N-Sulfate
This guide provides a comprehensive overview of the chemical properties of Oxcarbazepine N-Sulfate, a metabolite of the widely used anti-epileptic drug, Oxcarbazepine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data with established chemical principles to offer insights into the synthesis, stability, and analytical characterization of this compound. Given the limited direct experimental data on Oxcarbazepine N-Sulfate, this guide integrates foundational knowledge of sulfated compounds to provide a robust theoretical and practical framework.
Introduction: The Significance of Oxcarbazepine and its Metabolites
Oxcarbazepine, a dibenzoazepine derivative, is a cornerstone in the management of epilepsy.[1] Its therapeutic action is primarily mediated through its active metabolite, 10-monohydroxy derivative (MHD).[2][3] The biotransformation of Oxcarbazepine is extensive, involving reduction to MHD and subsequent conjugation to form glucuronide and sulfate metabolites.[4][5] Among these, Oxcarbazepine N-Sulfate represents a direct conjugation product of the parent drug. Understanding the chemical properties of such metabolites is paramount for a complete characterization of the drug's disposition, potential for drug-drug interactions, and for the development of comprehensive analytical methods in pharmacokinetic and toxicological studies.
Physicochemical Properties of Oxcarbazepine N-Sulfate
Based on its chemical structure, ((5-oxo-6H-benzo[b][4]benzazepine-11-carbonyl)sulfamic acid), several key physicochemical properties of Oxcarbazepine N-Sulfate can be detailed.[6] The introduction of a sulfate moiety is known to significantly increase the water solubility of a compound, a critical factor in its biological excretion.[7]
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₂N₂O₅S | PubChem[6] |
| Molecular Weight | 332.3 g/mol | PubChem[6] |
| IUPAC Name | (5-oxo-6H-benzo[b][4]benzazepine-11-carbonyl)sulfamic acid | PubChem[6] |
| Topological Polar Surface Area | 112 Ų | PubChem (Computed)[6] |
| Hydrogen Bond Donor Count | 2 | PubChem (Computed)[6] |
| Hydrogen Bond Acceptor Count | 5 | PubChem (Computed)[6] |
| Predicted LogP | 1.2 | PubChem (Computed)[6] |
| Predicted pKa | -0.56 | ChemicalBook (Predicted)[8] |
Note: Most properties are computed and should be confirmed by experimental data.
Synthesis of Oxcarbazepine N-Sulfate: A Conceptual Approach
Caption: A conceptual workflow for the synthesis of Oxcarbazepine N-Sulfate.
Experimental Protocol: Proposed Synthesis of Oxcarbazepine N-Sulfate
Disclaimer: This is a theoretical protocol and requires optimization and validation.
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Dissolution: Dissolve Oxcarbazepine in a suitable anhydrous aprotic solvent, such as N,N-Dimethylformamide (DMF), under an inert atmosphere (e.g., nitrogen or argon).
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Cooling: Cool the solution to 0°C in an ice bath to control the exothermic reaction.
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Addition of Sulfating Agent: Slowly add a solution of sulfur trioxide pyridine complex in the same solvent to the cooled Oxcarbazepine solution with continuous stirring. The molar ratio of the sulfating agent to Oxcarbazepine should be empirically determined, typically starting with a slight excess.
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Reaction Monitoring: Monitor the progress of the reaction by a suitable chromatographic technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the consumption of the starting material.
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Quenching: Once the reaction is complete, quench the reaction mixture by carefully adding it to cold water or a buffered aqueous solution.
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Purification: The aqueous solution can then be purified. Due to the expected high polarity of the N-sulfate conjugate, techniques like preparative reverse-phase HPLC would be appropriate.
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Characterization: The structure and purity of the isolated Oxcarbazepine N-Sulfate should be confirmed using analytical techniques such as LC-MS/MS for mass determination and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.
Stability Profile and Degradation Pathways
The stability of Oxcarbazepine N-Sulfate is a critical parameter for its accurate quantification in biological matrices and for its use as a reference standard. Forced degradation studies are essential to understand its degradation pathways.[9][10]
Forced Degradation Studies: A Proactive Approach
Forced degradation studies expose the compound to a range of stress conditions to predict its stability and identify potential degradation products.[11]
Caption: Forced degradation workflow for Oxcarbazepine N-Sulfate.
Expected Degradation Pathways:
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Hydrolysis: The N-sulfate bond may be susceptible to hydrolysis, particularly under acidic or basic conditions, which would likely yield Oxcarbazepine and sulfuric acid. The amide bond in the carbamoyl group could also be a point of hydrolysis.
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Oxidation: The dibenzoazepine ring system could be susceptible to oxidation, potentially leading to the formation of hydroxylated or other oxidized derivatives.
Experimental Protocol: Forced Degradation Study
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Sample Preparation: Prepare solutions of Oxcarbazepine N-Sulfate in various stress media: 0.1 M HCl (acidic), 0.1 M NaOH (basic), 3% H₂O₂ (oxidative), and a suitable solvent for thermal and photolytic stress.
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Stress Application:
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Hydrolysis: Incubate the acidic and basic solutions at a controlled temperature (e.g., 60°C) for a defined period.
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Oxidation: Keep the oxidative solution at room temperature.
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Thermal: Expose a solid sample or a solution to elevated temperatures (e.g., 80°C).
-
Photolytic: Expose a solution to UV and visible light in a photostability chamber.
-
-
Neutralization: After the stress period, neutralize the acidic and basic samples to prevent further degradation.
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Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating analytical method, such as LC-MS/MS, to identify and quantify the parent compound and any degradation products.
Analytical Methodologies for Characterization and Quantification
High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification of drug metabolites in complex biological matrices.[4][12][13]
Caption: Analytical workflow for Oxcarbazepine N-Sulfate quantification.
Experimental Protocol: LC-MS/MS Method for Quantification
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Sample Preparation:
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For plasma or serum samples, perform protein precipitation with a cold organic solvent like acetonitrile.
-
For urine samples, a simple dilution may be sufficient, or Solid Phase Extraction (SPE) can be used for cleanup and concentration.
-
-
Chromatographic Separation:
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Column: A C18 reverse-phase column is a suitable choice.
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Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol) is typically used.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in negative ion mode is expected to be optimal for the detection of the sulfated conjugate due to the presence of the negatively charged sulfate group.
-
Detection: Multiple Reaction Monitoring (MRM) should be used for selective and sensitive quantification. This involves monitoring a specific precursor ion to product ion transition for Oxcarbazepine N-Sulfate and an appropriate internal standard. A characteristic transition for sulfated metabolites is the neutral loss of SO₃ (80 Da).[14]
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Conclusion
While Oxcarbazepine N-Sulfate is a known but minor metabolite of Oxcarbazepine, a detailed public record of its chemical properties is limited. This guide has provided a comprehensive theoretical framework based on its confirmed chemical structure and the established principles of organic and analytical chemistry. The proposed synthetic route, stability assessment strategy, and analytical methodology offer a solid foundation for researchers and drug development professionals to further investigate and characterize this compound. The generation of empirical data through the execution of such protocols is essential for a complete understanding of Oxcarbazepine's metabolic fate and for the development of robust bioanalytical assays.
References
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Lee, J., Kim, H., Lee, H., & Lee, W. (2018). LC–MS-MS Determination of Oxcarbazepine and an Active Metabolite in Human Plasma for Clinical Application. Journal of Chromatographic Science, 56(6), 543–549. [Link]
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National Center for Biotechnology Information. (n.d.). Oxcarbazepine N-Sulfate. PubChem Compound Database. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Oxcarbazepine. PubChem Compound Database. Retrieved from [Link]
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Davis, K., & Johnson-Davis, K. L. (2024). Quantification of Oxcarbazepine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Methods in Molecular Biology, 2731, 357–364. [Link]
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Paglia, G., D'Apolito, O., Garofalo, D., Scarano, C., & Corso, G. (2007). Development and validation of a LC/MS/MS method for simultaneous quantification of oxcarbazepine and its main metabolites in human serum. Journal of Chromatography B, 860(2), 153-159. [Link]
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ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). [Link] (Note: A more specific link to the guideline PDF is preferable if available from the search results, but this provides a landing page)
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Alsante, K. M., Ando, A., Brown, R., Ensing, J., Hata, T., Highuchi, T., & Koty, P. P. (2011). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 35(6), 56-63. [Link]
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Venkatesh, D. N., & Shanmuga Kumar, S. D. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]
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SGS. (2011). How to Approach a Forced Degradation Study. [Link]
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Hypha Discovery. (n.d.). Sulfate metabolite synthesis. Retrieved from [Link]
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Khan, M. A., Grey, A. C., & A. A. (2022). Profiling Urinary Sulfate Metabolites With Mass Spectrometry. Frontiers in Chemistry, 10, 849301. [Link]
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Mayo Clinic Laboratories. (n.d.). OMHC Oxcarbazepine Metabolite, Serum. Retrieved from [Link]
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PharmaCompass. (n.d.). Oxcarbazepine. Retrieved from [Link]
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Chen, M., Lin, R.-Q., Mao, Y.-Y., Huang, Y.-B., Wu, J.-N., Li, X.-Y., Wu, X.-M., Cheng, Y., & Qiu, H.-Q. (2025). Comparison of oxcarbazepine metabolite concentrations measured by EMIT-based Siemens Viva-ProE® system and LC-MS/MS in Chinese patients. Frontiers in Pharmacology, 16. [Link]
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